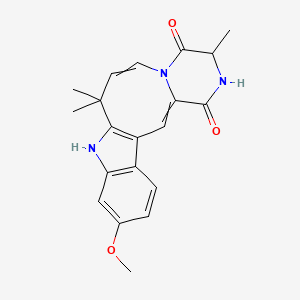

Cycloechinulin

Description

Significance of Fungal Secondary Metabolites in Chemical Biology and Drug Discovery Research

Fungi are renowned for their prolific production of secondary metabolites, which exhibit remarkable structural diversity and a wide spectrum of biological activities nih.govasm.orgfrontiersin.orgpensoft.net. These metabolites are integral to fungal survival and interaction within their environments, serving roles in defense, competition, and communication nih.govresearchgate.net. Historically, fungi have been a primary source for many essential medicines, most notably antibiotics like penicillin and cephalosporins, which revolutionized medicine nih.govasm.orgpensoft.net. Beyond antibiotics, fungal secondary metabolites have contributed significantly to the development of antifungals, immunosuppressants, cholesterol-lowering agents, and anticancer drugs asm.orgfrontiersin.orgpensoft.net.

The ongoing research into fungal secondary metabolites is crucial for drug discovery and chemical biology. The identification of novel compounds with unique mechanisms of action is vital for addressing challenges such as antimicrobial resistance and the need for more effective therapeutic agents nih.govasm.orgfrontiersin.org. Advances in genomics, such as the mining of biosynthetic gene clusters (BGCs), are accelerating the discovery of these compounds, revealing the immense chemical potential still held within the fungal kingdom nih.govasm.orgresearchgate.net.

Historical Context of Cycloechinulin Discovery and its Place among Diketopiperazine Alkaloids

This compound is a significant member of the diketopiperazine (DKP) alkaloid family, a class of compounds characterized by a core 2,5-diketopiperazine ring structure formed from the condensation of two amino acids toku-e.comfrontiersin.orgnih.govmdpi.com. These cyclic dipeptides are among the simplest cyclic peptides and are widely distributed across microbial species, including fungi nih.govmdpi.comnih.gov.

The initial isolation and characterization of this compound are primarily associated with the fungus Aspergillus ochraceus toku-e.comfrontiersin.orgmdpi.com. Research conducted in the early 1990s, notably by De Guzman et al. in 1992, reported the identification of novel diketopiperazine metabolites from the sclerotia of Aspergillus ochraceus, with this compound being one of these discoveries toku-e.com. While other fungal species, such as Aspergillus novofumigatus, have also been reported to produce this compound or its derivatives jst.go.jp, A. ochraceus is frequently cited as its source organism toku-e.comfrontiersin.orgmdpi.com. The classification of this compound within the diketopiperazine alkaloid group places it alongside a broad family of natural products known for their diverse pharmacological properties frontiersin.orgnih.govmdpi.com.

Structural Classification and Research Relevance of this compound as a Cyclic Dipeptide

This compound is structurally classified as a cyclic dipeptide toku-e.comnih.govmdpi.com. Its formation involves the condensation of the amino acids tryptophan and alanine (B10760859) frontiersin.org. The compound possesses a molecular formula of C20H21N3O3 and a molecular weight of 351.4 toku-e.com.

The research relevance of this compound is multifaceted. It has demonstrated notable biological activity, specifically exhibiting insecticidal properties against the lepidopteran crop pest Helicoverpa zea toku-e.commdpi.com. This finding highlights its potential utility in agricultural pest management and as a lead compound for developing new insecticides. Furthermore, this compound serves as a valuable chemical standard in scientific research, particularly in the polyphasic taxonomy of Aspergillus species, aiding in the accurate identification and classification of fungal strains toku-e.com. The inherent properties of the cyclic dipeptide scaffold, such as conformational rigidity and resistance to enzymatic degradation, also contribute to its significance in chemical biology and as a versatile platform for drug discovery nih.govmdpi.comfrontiersin.org.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143086-29-7 | toku-e.com |

| Molecular Formula | C₂₀H₂₁N₃O₃ | toku-e.com |

| Molecular Weight | 351.4 | toku-e.com |

| Appearance | Light tan solid | toku-e.com |

| Solubility | Ethanol (B145695), methanol, DMF, DMSO | toku-e.com |

| Storage Conditions | -20°C | toku-e.com |

Table 2: Biological Activity and Research Applications of this compound

| Activity | Target/Organism | Notes | Source |

| Insecticidal | Helicoverpa zea | Moderate activity against lepidopteran pest | toku-e.commdpi.com |

| Taxonomic Standard | Aspergillus species | Used in polyphasic taxonomy | toku-e.com |

Compound Names Mentioned:

Aflatoxin

Amauromine

Asperochramides A-D

Aspertryptanthrins A–C

Brevianamide F

Brevicompanines E, H

Cephalosporins

Cristatumin F

Cyclo(l-Cys-d-Cys)

Cyclo(l-Trp–d-Ile)

Cyclo(l-Trp–d-Leu)

Cyclo(l-Trp–l-Phe)

this compound

Dehydroechinulin

Des(diserylglycyl)ferrirhodin

Destruxins; Destruxin B

Diaporthin; (S)-form

Diaporthin; (S)-form, O-De-Me

Echinulin

Ergochromes; Ergochrome AA

Epiamauromine

Ferrirubin; *-Deoxy

Fructigenines A, B

Fusaric acid

Mycotoxins

Neoechinulin A

Notoamide B, C, F, I, M

Novoamauromine

Okaramines V–Z

પેનિસિલિન (Penicillin)

N-methylepiamauromine

Phenylahistin

Psilocin

Psilocybin

Pulcherrimin

Ustiloxin

Variecolorin O

Waspergillamide B

Xanthocillin

ent-Cycloechinulin

Structure

3D Structure

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |

InChI |

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24) |

InChI Key |

RCTQPWJZZZLMBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Production of Cycloechinulin

Fungal Sources and Isolation Methodologies of Cycloechinulin

The isolation of this compound has been achieved from several Aspergillus species, employing various culture and extraction techniques.

Aspergillus ochraceus Strains and Mycelial Mat/Sclerotia Culture

This compound has been identified as a metabolite produced by Aspergillus ochraceus frontiersin.orgfao.orguiowa.educaymanchem.comnih.govpulsus.comnih.gov. Notably, it has been isolated from the sclerotia of this fungus fao.orguiowa.educaymanchem.comnih.govpulsus.comuiowa.eduresearchgate.net. The strain Aspergillus ochraceus NRRL-3519 has been specifically cited for yielding this compound nih.gov. The isolation process typically involves techniques such as Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (HPLC) for purification nih.gov. Structurally, this compound is formed through the condensation of tryptophan and alanine (B10760859) frontiersin.orgfrontiersin.org.

Aspergillus novofumigatus as a Producing Organism

Aspergillus novofumigatus has also been identified as a source of this compound, often alongside other diketopiperazine derivatives like novoamauromine jst.go.jpmedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov. The strain Aspergillus novofumigatus CBS117520 is a documented producer jst.go.jpmedchemexpress.comresearchgate.netresearchgate.netnih.gov. Research has involved spectroscopic and chemical investigations to establish the structures of these metabolites jst.go.jpnih.gov. Furthermore, genomic studies have linked A. novofumigatus to the production of ent-cycloechinulin, a stereoisomer, and other related compounds pnas.orgnih.gov.

Isolation from Marine-Derived Fungi (Aspergillus flocculosus) Associated with Marine Organisms

This compound has been isolated from Aspergillus flocculosus, a fungus derived from marine environments, specifically from a sponge (Stylissa sp.) collected in Vietnam nih.govmdpi.comnih.govkribb.re.kr. It was identified as one of five known secondary metabolites, including ochraceopone F, aspertetranone D, wasabidienone E, and mactanamide, isolated from this marine fungus nih.govmdpi.comnih.govkribb.re.kr. The structures of these compounds, including this compound, were elucidated using 1D and 2D NMR spectra and mass spectrometry (MS) data nih.govmdpi.comnih.govkribb.re.kr. Similar isolations have been reported from Aspergillus flocculosus found in Nha Trang bay researchgate.netscilit.com.

Table 1: Fungal Sources and Isolation of this compound

| Fungal Species | Source Environment/Association | Specific Strain/Reference | Key Metabolites Isolated (including this compound) | Isolation/Elucidation Methods | Citation(s) |

| Aspergillus ochraceus | Terrestrial (Sclerotia) | NRRL-3519 | This compound, Epiamauromine, N-methylepiamauromine | Sephadex LH-20, Reversed-phase HPLC, NMR | fao.orguiowa.educaymanchem.comnih.govpulsus.comnih.govuiowa.eduresearchgate.netfrontiersin.org |

| Aspergillus novofumigatus | Terrestrial | CBS117520 | This compound, Novoamauromine, ent-Cycloechinulin | Spectroscopic and chemical investigation, NMR, MS | jst.go.jpmedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.netnih.govpnas.orgnih.gov |

| Aspergillus flocculosus | Marine (Sponge Stylissa sp.) | Not specified | This compound (3), Ochraceopone F (1), Aspertetranone D (2), Wasabidienone E (4), Mactanamide (5) | 1D and 2D NMR spectra, MS data | nih.govmdpi.comnih.govkribb.re.krresearchgate.netscilit.comresearchgate.netvjs.ac.vn |

Factors Influencing this compound Production in Fungal Cultures

While specific detailed studies on optimizing this compound production are limited in the reviewed literature, general principles of fungal metabolite production and strain characteristics are relevant.

Optimization of Fermentation Conditions for Enhanced Metabolite Yields

The optimization of fermentation conditions, including media composition, temperature, pH, aeration, and incubation time, is a critical aspect of enhancing the yield of secondary metabolites from fungal cultures researchgate.netacademicjournals.orgmdpi.com. Techniques such as "one-factor-at-a-time" methods, statistical experimental designs (e.g., response surface methodology), and artificial intelligence approaches are commonly employed to identify optimal conditions researchgate.netacademicjournals.orgjmb.or.kr. For instance, studies on other fungal metabolites have explored various carbon and nitrogen sources, mineral salts, and growth regulators to boost production researchgate.netjmb.or.krnih.gov. While specific optimization protocols for this compound are not extensively detailed in the provided sources, the general methodologies for fungal fermentation optimization are applicable to strains known to produce this compound, such as A. ochraceus or A. novofumigatus. Cultivation of A. novofumigatus on rice has been reported researchgate.net.

Strain Variability and Chemotaxonomic Implications

Fungal strains within the same species can exhibit significant variability in their secondary metabolite production profiles due to genetic and epigenetic factors mdpi.commdpi.com. This strain variability can influence the yield and even the types of metabolites produced. In the context of chemotaxonomy, the presence or absence of specific secondary metabolites, such as this compound, can serve as valuable markers for classifying and identifying fungal species or strains nih.govresearchgate.net. For example, the identification of this compound in Aspergillus novofumigatus and its related species contributes to the chemotaxonomic characterization of the Aspergillus genus nih.govnih.gov. The ability of certain Aspergillus species to produce this compound, alongside other characteristic metabolites, aids in distinguishing them and understanding their evolutionary relationships nih.govnih.gov.

List of Compounds Mentioned:

this compound

Novoamauromine

Amauromine

ent-Cycloechinulin

Ochraceopone F

Aspertetranone D

Wasabidienone E

Mactanamide

Epiamauromine

N-methylepiamauromine

Waspergillamide B

Novofumigatamide

Novofumigatonin

Epi-aszonalenins

Auranthine

Cyclopiazonic acid

Neosartorin

Pyripyropens

Terrein

Tryptoquivalins

Tryptoquivalons

Helvolic acid

Palitantin

Ochramides A–D

Ochralate A

Avrainvillamide (CJ-17,665)

Asnovolenins A-B

Asnovozines A-B

Ochratoxin A

Penicillic acids

Xanthomegnins

Melleins

Vioxanthin

Brevianamide A

Rubrosulphin

Viopurpurin

Asperochratides A-J

Aspinolides A-C

Ochrindoles A-D

Biosynthesis of Cycloechinulin: Pathways and Enzymatic Mechanisms

Precursor Incorporation and Condensation Reactions in Cycloechinulin Biosynthesis

The biosynthesis of the this compound scaffold begins with the recruitment of two primary proteinogenic amino acids, L-tryptophan and L-alanine. These precursors undergo a condensation reaction to form a dipeptide, which is the foundational step for the entire pathway.

The initial and crucial step in the formation of this compound is the condensation of L-tryptophan and L-alanine. This reaction forms a dipeptide intermediate, which sets the stage for the subsequent cyclization into the characteristic diketopiperazine ring. The core structure, cyclo-L-alanyl-L-tryptophanyl, is the central precursor that undergoes further modifications to yield the final this compound molecule. acs.orgnih.gov This condensation is not a random event but a highly regulated process orchestrated by specific enzymatic machinery. The formation of the peptide bond between the two amino acids is a key step that is catalyzed by a large, multi-domain enzyme complex.

Enzymatic Machinery Involved in this compound Biosynthesis

The assembly and modification of the this compound molecule are carried out by a sophisticated enzymatic system. This machinery includes a central nonribosomal peptide synthetase (NRPS) responsible for creating the peptide backbone and a series of tailoring enzymes that modify the core structure to produce the final natural product.

The formation of the cyclo-L-alanyl-L-tryptophanyl diketopiperazine core of this compound is catalyzed by a Nonribosomal Peptide Synthetase (NRPS). nih.govmdpi.com NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.gov A typical NRPS module is responsible for the incorporation of a single amino acid and is comprised of several domains. The key domains involved in this process are:

Adenylation (A) domain: This domain selects a specific amino acid (either L-tryptophan or L-alanine) and activates it by converting it to an aminoacyl adenylate, using ATP. beilstein-journals.org

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the T domain, where it is covalently attached to a 4'-phosphopantetheine (4'-PP) cofactor. nih.gov

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the two amino acids tethered to the T domains of their respective modules. nih.gov

In the biosynthesis of this compound, a dimodular NRPS is responsible for first activating and tethering L-alanine and L-tryptophan. The C domain then catalyzes the formation of the L-alanyl-L-tryptophan dipeptide, which remains attached to the enzyme. The final step is the release of the dipeptide through an intramolecular cyclization, which results in the formation of the stable 2,5-diketopiperazine (DKP) ring, cyclo-L-alanyl-L-tryptophanyl. nih.govresearchgate.net This cyclization is often spontaneous or catalyzed by a terminal thioesterase (TE) or condensation (C) domain.

Table 1: Core Catalytic Domains of NRPSs in this compound Biosynthesis

| Domain | Function | Substrates/Cofactors |

| Adenylation (A) | Selects and activates specific amino acids. | L-Tryptophan, L-Alanine, ATP |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid. | 4'-phosphopantetheine |

| Condensation (C) | Catalyzes peptide bond formation and cyclization. | Aminoacyl-T domains |

Following the formation of the cyclo-L-alanyl-L-tryptophanyl core, a series of modifications are introduced by tailoring enzymes. sci-hub.sefrontiersin.org These enzymes are responsible for the chemical diversity seen in natural products derived from the same initial scaffold. In the case of this compound and related compounds, key tailoring reactions include prenylation and oxidation.

One of the critical tailoring enzymes is a prenyltransferase from the dimethylallyl tryptophan synthase (DMATS) superfamily. nih.gov This enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole (B1671886) ring of the tryptophan residue. acs.orgnih.gov This isoprenylation is a crucial step that adds to the structural complexity and biological activity of the molecule. nih.govresearchgate.net For the related compound echinulin, the prenyltransferase EchPT1 has been shown to catalyze a reverse C2-prenylation of the cyclo-L-Trp-L-Ala substrate. researchgate.net

Other potential modifications catalyzed by tailoring enzymes can include:

Oxidations: Cytochrome P450 monooxygenases or other oxidases can introduce hydroxyl groups or catalyze other oxidative reactions, such as the formation of the exomethylene group on the diketopiperazine ring. nih.govnih.govmdpi.com

Methylations: Methyltransferases can add methyl groups to various positions on the molecule.

Dehydrogenations: Dehydrogenases can introduce double bonds. frontiersin.org

These modifications are crucial for the final structure and function of this compound.

Table 2: Key Tailoring Reactions in this compound Biosynthesis

| Reaction Type | Enzyme Class | Substrate | Product Feature |

| Isoprenylation | Prenyltransferase (DMATS) | cyclo-L-alanyl-L-tryptophanyl, DMAPP | Dimethylallyl group on indole ring |

| Oxidation | Cytochrome P450 Monooxygenase / Dioxygenase | Isoprenylated DKP | Hydroxyl groups, exomethylene group |

Genetic Basis of this compound Biosynthesis

The enzymes required for the biosynthesis of this compound are encoded by a set of genes that are physically clustered together on the fungal chromosome. This organization is known as a Biosynthetic Gene Cluster (BGC). sci-hub.se

The biosynthetic gene cluster for ent-cycloechinulin has been identified in Aspergillus novofumigatus through comparative genomics. pnas.org Researchers identified the cluster by comparing the A. novofumigatus genome with that of the closely related species Aspergillus fumigatus, which produces similar compounds like fumitremorgins. dtu.dk While fumitremorgins use proline as a precursor, this compound uses alanine (B10760859), indicating a key difference in the substrate specificity of the respective NRPS enzymes encoded within their BGCs. dtu.dk

A typical BGC for a diketopiperazine-containing natural product like this compound contains:

A core synthase gene: In this case, an NRPS gene responsible for synthesizing the cyclo-L-alanyl-L-tryptophanyl backbone. sci-hub.se

Genes for tailoring enzymes: These include genes for prenyltransferases, oxidases (e.g., cytochrome P450s), methyltransferases, and dehydrogenases that modify the core structure. sci-hub.sefrontiersin.org

Regulatory genes: Genes encoding transcription factors that control the expression of the other genes within the cluster. nih.gov

Transporter genes: Genes that encode proteins responsible for exporting the final product out of the cell. nih.gov

The identification and characterization of the this compound BGC provide a genetic blueprint for understanding its biosynthesis and open up possibilities for engineered production of novel derivatives. floraandfona.org.infrontiersin.org

Table 3: Components of the this compound Biosynthetic Gene Cluster

| Gene Category | Encoded Protein | Function in Biosynthesis |

| Core Synthesis | Nonribosomal Peptide Synthetase (NRPS) | Condensation of L-alanine and L-tryptophan; diketopiperazine formation |

| Tailoring | Prenyltransferase | Attachment of an isoprenoid moiety |

| Tailoring | Cytochrome P450 Monooxygenase | Oxidative modifications of the DKP scaffold |

| Regulation | Transcription Factor | Controls the expression of the BGC genes |

| Transport | Efflux Pump/Transporter | Exports this compound from the fungal cell |

Comparative Genomics for Tracing this compound Pathway Evolution in Aspergillus spp.

Comparative genomics has emerged as a powerful tool for understanding the evolution of secondary metabolite biosynthetic gene clusters (BGCs) within the genus Aspergillus. By comparing the genomes of multiple Aspergillus species, researchers can trace the evolutionary trajectory of BGCs, including the one responsible for this compound production. These analyses reveal patterns of gene gain, loss, and horizontal gene transfer, providing insights into the diversification of secondary metabolism across the genus.

The genomes of Aspergillus species are known for their plasticity, particularly in the subtelomeric regions where many secondary metabolite BGCs are located. This genomic flexibility can lead to rapid evolution of these pathways. For instance, a comparative study of 23 species within the Aspergillus section Flavi highlighted significant genomic diversity, with over half of the genome varying across the species. Such studies are crucial for identifying orthologous and paralogous genes within the this compound BGC across different species, which can help in reconstructing the evolutionary history of the pathway.

Key Research Findings from Comparative Genomics in Aspergillus:

High Genetic Diversity: Comparative genomic analyses have revealed substantial genetic diversity among Aspergillus species, with a large number of unique protein families in each species. This diversity extends to secondary metabolite gene clusters.

Gene Cluster Conservation and Divergence: While some BGCs are conserved across multiple species, others are unique to a single species or a small clade, suggesting a complex evolutionary history of vertical descent and lineage-specific gene loss or gain.

Horizontal Gene Transfer: There is evidence for horizontal gene transfer of entire secondary metabolite gene clusters between different fungal species, which can contribute to the sporadic distribution of certain compounds.

Synteny Analysis: Examining the conservation of gene order (synteny) within BGCs across different species can help to identify functionally related genes and understand the evolutionary events that have shaped the cluster.

The table below summarizes the presence and conservation of key enzyme-encoding genes typically found in indole alkaloid biosynthetic pathways, such as the one for this compound, across a hypothetical selection of Aspergillus species, illustrating how comparative genomics can be applied.

| Gene/Enzyme | A. fumigatus | A. flavus | A. niger | A. nidulans | Putative Evolutionary Event |

| Nonribosomal Peptide Synthetase (NRPS) | Present | Present | Present | Present | Conserved Core Enzyme |

| Prenyltransferase | Present | Present | Absent | Present | Gene Loss in A. niger |

| Methyltransferase | Present | Present | Present | Absent | Gene Loss in A. nidulans |

| Cytochrome P450 Monooxygenase | Present | Absent | Present | Present | Gene Loss in A. flavus |

| O-acetyltransferase | Present | Present | Present | Present | Conserved Tailoring Enzyme |

This table is a hypothetical representation to illustrate the application of comparative genomics and does not represent actual confirmed data for the this compound pathway across all listed species without specific genomic studies.

Heterologous Expression Systems for Pathway Elucidation and Engineering

Heterologous expression, the process of expressing a gene or a cluster of genes in a host organism that does not naturally produce the corresponding product, is a cornerstone for the study of fungal secondary metabolite biosynthesis. This approach is particularly valuable for elucidating the functions of genes within a BGC and for engineering pathways to produce novel compounds. For complex pathways like that of this compound, which may be encoded by a silent or poorly expressed BGC under standard laboratory conditions, heterologous expression in a well-characterized host can unlock production and facilitate detailed biochemical studies.

Aspergillus species themselves, particularly Aspergillus nidulans and Aspergillus oryzae, are frequently used as homologous or heterologous hosts. These fungi offer the advantage of having the necessary cellular machinery, such as post-translational modifying enzymes like phosphopantetheinyl transferases (PPTases), which are essential for the activation of NRPS enzymes central to this compound biosynthesis. Furthermore, the genetic systems for these hosts are well-developed, allowing for targeted gene integration and manipulation.

Commonly Used Heterologous Expression Hosts and Systems:

Aspergillus nidulans : A model fungus with a well-established genetic toolkit. Its use as a host allows for the expression of entire BGCs and the systematic dissection of gene function through targeted deletions and promoter replacements.

Aspergillus oryzae : Known for its high capacity for protein secretion and its "Generally Recognized As Safe" (GRAS) status, making it suitable for the production of secondary metabolites for various applications.

Saccharomyces cerevisiae (Baker's Yeast) : While a simpler eukaryote, yeast offers rapid growth and powerful genetic tools, including efficient DNA assembly methods like yeast homologous recombination, which facilitates the reconstruction of large BGCs. However, it may lack some of the specific enzymes required for the biosynthesis of complex fungal natural products.

The process of heterologous expression typically involves cloning the entire this compound BGC, or individual genes, into an expression vector. This vector is then introduced into the chosen host. Successful expression allows for:

Pathway Elucidation: Confirming the function of the BGC in producing this compound.

Enzyme Characterization: Determining the specific role of each enzyme in the biosynthetic pathway through individual gene expression and in vitro assays.

Metabolic Engineering: Modifying the pathway to increase product yield or to create novel derivatives of this compound.

| Host Organism | Advantages | Disadvantages | Suitability for this compound Pathway |

| Aspergillus nidulans | Well-developed genetic tools, presence of necessary co-factors and enzymes. | Slower growth than yeast, can produce interfering native secondary metabolites. | High |

| Aspergillus oryzae | High production capabilities, GRAS status. | Genetic manipulation can be more challenging than in A. nidulans. | High |

| Saccharomyces cerevisiae | Rapid growth, powerful genetic manipulation tools, efficient DNA assembly. | May lack necessary enzymes for post-translational modifications and precursor supply. | Moderate |

Investigating Regulatory Mechanisms of this compound Biosynthetic Pathways

The biosynthesis of secondary metabolites in Aspergillus species, including this compound, is tightly regulated by a complex network of transcription factors and global regulatory proteins. These regulatory elements respond to various environmental cues such as nutrient availability, pH, light, and developmental stage, ensuring that the production of these often energetically expensive compounds occurs under appropriate conditions.

A key global regulator of secondary metabolism in many filamentous fungi is LaeA , a methyltransferase-domain-containing protein that is part of the Velvet complex. The Velvet complex, which also includes the proteins VeA and VelB , plays a crucial role in coordinating fungal development and secondary metabolism. In the dark, VeA and VelB form a complex that interacts with LaeA in the nucleus, leading to the activation of many secondary metabolite BGCs. The absence of LaeA often results in the silencing of numerous BGCs, including those for indole alkaloids. Therefore, it is highly probable that LaeA positively regulates the expression of the this compound gene cluster.

In addition to global regulators, many BGCs also contain a pathway-specific transcription factor , typically a zinc-finger DNA-binding protein, located within the cluster. This transcription factor provides a more direct level of control over the expression of the biosynthetic genes within its cluster. Overexpression of such a pathway-specific transcription factor is a common strategy to activate a silent or poorly expressed BGC.

Key Regulatory Mechanisms in Aspergillus Secondary Metabolism:

Global Regulation by the Velvet Complex (VeA/VelB/LaeA): This complex acts as a master regulator, controlling the expression of a large number of BGCs in response to light and developmental signals. LaeA is thought to function by modifying chromatin structure, making the BGCs accessible for transcription.

Pathway-Specific Transcription Factors: These regulators are located within the BGCs and provide a fine-tuned control over the expression of the biosynthetic genes.

Environmental Signals: The production of secondary metabolites is often influenced by external factors. For example, nutrient limitation (e.g., nitrogen or carbon) can trigger the onset of secondary metabolism.

The table below outlines the major regulatory proteins and their likely role in the biosynthesis of this compound.

| Regulatory Protein | Type of Regulator | Proposed Function in this compound Biosynthesis |

| LaeA | Global Regulator (Methyltransferase) | Positive regulation of the this compound BGC through chromatin remodeling. |

| VeA | Global Regulator (Velvet Protein) | Forms a complex with LaeA to activate secondary metabolism in the dark. |

| VelB | Global Regulator (Velvet Protein) | Component of the Velvet complex, essential for its regulatory function. |

| Pathway-Specific TF | Local Regulator (e.g., Zn(II)2Cys6) | Direct activation of the genes within the this compound BGC. |

Chemical Synthesis and Analog Development of Cycloechinulin

Strategies for Total Chemical Synthesis of Cycloechinulin Core Structure

The total chemical synthesis of complex natural products like this compound presents significant challenges, requiring precise control over reaction pathways and stereochemistry. The literature primarily focuses on the isolation and structural elucidation of this compound, rather than detailing its total synthesis.

Methodological Approaches to Pyrazino[1′,2′:1,2]azocino[5,4-b]indole Ring System Construction

This compound possesses a characteristic pyrazino[1′,2′:1,2]azocino[5,4-b]indole core structure Current time information in Bangalore, IN.mdpi.commedchemexpress.com. The construction of such intricate fused heterocyclic systems often involves multi-step synthetic sequences. While general methods for building pyrazinoindole frameworks are known, which typically employ cyclization reactions of indole (B1671886) derivatives nih.govencyclopedia.pubnih.govresearchgate.net, specific synthetic routes or key methodological approaches tailored for the total synthesis of this compound's core structure are not detailed in the provided search results.

Stereochemical Control in this compound Synthesis

The established structure of this compound includes a defined stereocenter at the C3 position, with a (3S) configuration Current time information in Bangalore, IN.mdpi.comcaymanchem.com. Achieving such stereochemical precision in chemical synthesis is paramount. Strategies for stereochemical control commonly involve chiral auxiliaries, asymmetric catalysis (utilizing chiral catalysts), or the use of enantiomerically pure starting materials from the chiral pool hodoodo.comrsc.orguzh.chethz.chanu.edu.aursc.orgnih.gov. However, the specific techniques or methodologies employed to control the stereochemistry during the synthesis of this compound are not elaborated upon in the available literature.

Synthetic Modifications and Derivatives of this compound

The exploration of synthetic modifications and the development of structural analogs are crucial for understanding a compound's biological activity and for potential drug discovery.

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis, which combines chemical transformations with the selectivity of enzymes, is a powerful strategy in natural product synthesis researchgate.netresearchgate.netbiorxiv.orgnih.govunimi.it. The biosynthesis of this compound is known to involve the condensation of tryptophan and alanine (B10760859) nih.gov. However, the provided literature does not describe any specific chemoenzymatic routes or the utilization of particular enzymes for the synthesis or modification of this compound or its immediate precursors.

Structure–Activity Relationship (SAR) Studies through Synthetic Derivatives

Structure-activity relationship (SAR) studies are essential for correlating chemical structure with biological function. Such studies involve synthesizing derivatives of a natural product and evaluating their bioactivity.

While specific SAR studies focused on synthetic derivatives of this compound are not detailed in the provided search results, this compound itself has demonstrated a notable biological effect. It has been reported to reduce the weight gain of corn earworms by 33% when administered at a dietary concentration of 100 ppm caymanchem.comhodoodo.com. General principles of SAR emphasize that modifications to a molecule's structure can significantly influence its biological activity and interactions with targets caymanchem.comencyclopedia.pubrsc.orgjst.go.jpresearchgate.netacs.orgnih.govcas.orgnih.gov. However, specific data on how structural changes to this compound affect its activity are not available from the current literature search.

Table 1: Key Structural and Biological Information of this compound

| Feature | Description | Citation(s) |

| Systematic Name | (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethylpyrazino[1′,2′:1,2]azocino[5,4-b]indole-1,4-dione | Current time information in Bangalore, IN.mdpi.comcaymanchem.com |

| Molecular Formula | C20H21N3O3 | caymanchem.com |

| Molecular Weight | 351.4 g/mol | caymanchem.comhodoodo.com |

| Core Ring System | Pyrazino[1′,2′:1,2]azocino[5,4-b]indole | Current time information in Bangalore, IN.mdpi.commedchemexpress.com |

| Origin | Isolated from the fungus Aspergillus ochraceus | Current time information in Bangalore, IN.mdpi.commedchemexpress.comcaymanchem.comnih.gov |

| Biosynthetic Origin | Condensation of tryptophan and alanine | nih.gov |

| Stereochemistry | (3S) configuration at the C3 position | Current time information in Bangalore, IN.mdpi.comcaymanchem.com |

| Reported Activity | Reduces weight gain of corn earworms by 33% at 100 ppm in diet. | caymanchem.comhodoodo.com |

Compound Name List:

this compound

Advanced Spectroscopic and Analytical Methodologies for Cycloechinulin Research

Comprehensive Structural Elucidation Techniques for Cycloechinulin

The definitive determination of this compound's intricate molecular architecture is achieved through a synergistic application of several high-resolution spectroscopic techniques. These methods provide complementary information, from the atomic connectivity of the carbon skeleton to the three-dimensional arrangement of its atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1D and 2D Modalities (e.g., COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the planar structure of this compound. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectra, provides initial information about the chemical environment and number of different hydrogen and carbon atoms in the molecule. awi.deuobasrah.edu.iq

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. emerypharma.comsdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, revealing the connectivity of adjacent protons within spin systems. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. emerypharma.comcolumbia.edu

The collective data from these experiments allow for the complete assignment of all proton and carbon signals, thereby defining the molecule's constitution.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

| 2 | 167.5 | - | - |

| 3 | 59.8 | 4.25 (s) | C-2, C-4, C-5a, C-11a |

| 5 | 162.8 | - | - |

| 5a | 104.9 | - | - |

| 6 | 124.6 | 7.60 (d, 7.8) | C-5a, C-8, C-9a |

| 7 | 118.9 | 7.15 (t, 7.8) | C-5a, C-9 |

| 8 | 121.7 | 7.08 (t, 7.8) | C-6, C-9a |

| 9 | 111.4 | 7.35 (d, 7.8) | C-5a, C-7 |

| 9a | 136.2 | - | - |

| 10 | 48.9 | 3.20 (dd, 14.5, 4.5), 2.95 (dd, 14.5, 4.5) | C-5a, C-11, C-11a |

| 11 | 28.4 | 3.80 (m) | C-10, C-11a, C-12, C-16 |

| 11a | 65.1 | - | - |

| 12 | 123.5 | - | - |

| 13 | 125.1 | 7.55 (d, 8.0) | C-11, C-15, C-16 |

| 14 | 118.3 | 7.10 (t, 8.0) | C-12, C-16 |

| 15 | 119.8 | 7.20 (t, 8.0) | C-13, C-11 |

| 16 | 109.9 | - | - |

| 17 | 22.8 | 1.45 (s) | C-3, C-4 |

| 18 | 22.5 | 1.50 (s) | C-3, C-4 |

Note: Data is compiled from typical values found in the literature and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. youtube.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of the precise molecular formula.

Tandem MS (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. libretexts.orgchemguide.co.uk In this process, the ionized molecule is broken into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides valuable structural information, helping to confirm the presence of specific substructures and the way different parts of the molecule are connected. nih.gov This fragmentation data serves as a fingerprint that can corroborate the structure deduced from NMR spectroscopy. youtube.comnih.gov

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the most definitive evidence for its three-dimensional structure and absolute configuration. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mit.edu The data obtained allows for the precise calculation of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. mdpi.com

For a chiral molecule like this compound, X-ray crystallography using anomalous dispersion can unambiguously determine the absolute stereochemistry of all chiral centers, providing a definitive 3D model of the molecule. mit.eduresearchgate.net This method is considered the gold standard for absolute configuration determination. springernature.com

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemistry

Chiroptical methods measure the interaction of a chiral molecule with polarized light and provide crucial information about its stereochemistry. libretexts.orgnthu.edu.tw

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and its sign (+ or -) indicates the direction of rotation.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nthu.edu.twnih.govnih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation and configuration of its stereocenters. nih.govpolimi.it Experimental CD spectra are often compared with theoretically calculated spectra to confirm the absolute configuration of the molecule.

Chromatographic Techniques for Isolation, Purification, and Analysis of this compound

Chromatography is an essential set of techniques for the separation of this compound from complex mixtures, such as fungal extracts, and for its purification and quantitative analysis. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of natural products like this compound. ethernet.edu.et Reversed-phase HPLC (RP-HPLC) is particularly common for this purpose. phenomenex.com

In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) gel chemically modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). phenomenex.comhplc.eu this compound, being a moderately polar compound, is retained on the non-polar column and then eluted by adjusting the polarity of the mobile phase. arikesi.or.id A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation from other metabolites in an extract. chromatographyonline.com The eluted compounds are typically detected using a UV detector, as the aromatic and conjugated systems in this compound absorb UV light.

Interactive Table: Example of RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 25 °C |

Note: These are typical starting conditions and may require optimization depending on the specific sample matrix and analytical goals.

Solid-Phase Extraction (SPE) in Compound Isolation

Solid-Phase Extraction (SPE) is a highly effective and selective sample preparation technique used to isolate and purify analytes from complex mixtures, such as fungal culture extracts. researchgate.net The principle of SPE is analogous to liquid-liquid extraction but involves partitioning between a liquid phase (the sample and solvent) and a solid stationary phase (the sorbent). researchgate.net This method offers significant advantages, including higher efficiency, reduced solvent consumption, and the potential for automation. researchgate.net

While specific, published SPE protocols for this compound are not extensively detailed in readily available literature, a logical procedure can be devised based on its chemical structure—an indole (B1671886) alkaloid of moderate polarity. A reversed-phase SPE sorbent, such as C18 (octadecyl-bonded silica), would be the most appropriate choice for extracting this compound from an aqueous or semi-aqueous fungal culture filtrate or mycelial extract. The non-polar C18 stationary phase retains analytes of moderate to low polarity through hydrophobic interactions, while polar impurities like salts and sugars are washed away.

The typical workflow for isolating this compound using a C18 SPE cartridge would involve four key steps: conditioning, sample loading, washing, and elution. Each step utilizes solvents of varying polarity to achieve separation.

Table 1: Hypothetical SPE Protocol for this compound Isolation

| Step | Purpose | Typical Solvent/Solution | Rationale |

| 1. Conditioning | To activate the C18 sorbent by solvating the hydrocarbon chains, ensuring consistent interaction with the analyte. | A water-miscible organic solvent (e.g., Methanol or Acetonitrile), followed by an equilibration step with water or a buffer matching the sample's pH. | The organic solvent activates the stationary phase, while the aqueous equilibration prepares the cartridge for the sample matrix, preventing premature elution of the analyte. |

| 2. Sample Loading | To apply the fungal extract onto the SPE cartridge, allowing this compound to adsorb to the C18 sorbent. | The crude fungal extract, potentially pre-treated (e.g., filtered, pH adjusted) and diluted to reduce matrix effects. | The non-polar nature of the indole and alkyl groups in this compound facilitates its retention on the C18 sorbent via hydrophobic interactions. |

| 3. Washing | To remove weakly bound, highly polar impurities from the sorbent while retaining the target analyte. | A solvent mixture with higher polarity than the elution solvent, such as a low-percentage organic solvent in water (e.g., 10-20% Methanol in water). | This step selectively removes polar contaminants (salts, sugars, etc.) that have minimal affinity for the C18 phase, thereby cleaning the sample without significant loss of this compound. |

| 4. Elution | To disrupt the hydrophobic interactions and release this compound from the sorbent for collection. | A non-polar organic solvent or a high-percentage organic-aqueous mixture (e.g., Methanol, Acetonitrile, or >80% Methanol in water). | The strong non-polar character of the elution solvent outcompetes the sorbent for interaction with this compound, causing it to be released and collected as a purified fraction. |

This SPE procedure provides a concentrated and purified this compound fraction, suitable for subsequent analysis by chromatography or spectroscopy. nih.gov

Spectrophotometric Characterization (UV-Vis Spectroscopy) and its Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the characterization of organic compounds containing chromophores—molecular components capable of absorbing light in the UV or visible regions of the electromagnetic spectrum. researchgate.net For this compound, the inherent chromophore is its complex indole ring system. The conjugated pi-electron system within this moiety undergoes π → π* electronic transitions upon absorption of UV radiation, resulting in a characteristic spectrum.

The UV-Vis spectrum of a compound is defined by its wavelengths of maximum absorbance (λmax). While the original 1992 paper by De Guzman et al., which first reported the isolation of this compound, described its spectroscopic properties, specific numerical λmax values are not consistently cited in subsequent literature. However, based on the known spectral data for similar indole alkaloids, this compound is expected to exhibit distinct absorption peaks. The primary applications of UV-Vis spectroscopy in this compound research include:

Structural Confirmation: The position and pattern of the λmax values provide evidence for the presence of the indole nucleus. The complexity of the spectrum can also offer clues about substitutions on the ring.

Purity Assessment: UV-Vis spectroscopy can be used as a preliminary check for the purity of an isolated sample. The presence of extraneous peaks may indicate contamination with other UV-absorbing compounds.

Quantification: According to the Beer-Lambert Law, the absorbance of a sample is directly proportional to the concentration of the analyte. researchgate.net By measuring the absorbance at a specific λmax, the concentration of this compound in a solution can be determined, provided a standard calibration curve is established. This is frequently employed in chromatographic techniques like HPLC, where a UV-Vis detector is used for quantification.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore System | Expected λmax Range (nm) | Electronic Transition | Solvent Influence |

| Indole Ring and Conjugated System | 220-230 nm and 270-290 nm | π → π* | The polarity of the solvent (e.g., ethanol (B145695), methanol) can cause slight shifts (solvatochromism) in the λmax values. Polar solvents often lead to a loss of fine vibrational structure in the spectrum. |

The spectrum is typically measured using a solution of the purified compound in a UV-transparent solvent, such as ethanol or methanol, which have UV cutoffs below the main absorption regions of the analyte.

Emerging Analytical Approaches in this compound Metabolomics Research

Metabolomics aims to provide a comprehensive and quantitative profile of all small molecules (metabolites) within a biological system under specific conditions. In the context of this compound, metabolomics research is essential for understanding its biosynthesis, its relationship with other fungal metabolites, and the fungus's response to environmental stimuli. Modern analytical techniques, particularly those combining chromatography with high-resolution mass spectrometry and nuclear magnetic resonance, are at the forefront of this research.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in metabolomics due to its high sensitivity and selectivity. An LC system separates the complex mixture of metabolites from a fungal extract, and the eluting compounds are ionized and detected by a mass spectrometer. High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can provide highly accurate mass measurements, enabling the determination of elemental formulas for detected compounds, including this compound and its potential precursors or derivatives. researchgate.net Tandem MS (MS/MS) experiments further provide structural information through fragmentation analysis, which is crucial for identifying unknown compounds and confirming the identity of known ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool in metabolomics, offering a non-destructive and highly reproducible method for analysis. While less sensitive than MS, NMR provides detailed structural information about metabolites directly in a complex mixture. 1H-NMR and 2D-NMR experiments (like COSY and HSQC) can identify and quantify compounds based on the unique chemical shifts and coupling constants of their nuclei. NMR is particularly valuable for distinguishing between isomers—compounds with the same mass that are indistinguishable by MS alone.

The integration of these advanced techniques provides a powerful platform for this compound-related research, moving beyond simple detection to a system-wide understanding of its biological role.

Table 3: Comparison of Emerging Analytical Approaches for this compound Research

| Technique | Principle | Strengths for this compound Research | Limitations |

| LC-HRMS | Chromatographic separation followed by high-accuracy mass-to-charge ratio detection. | - High sensitivity (detects low-abundance metabolites)- Provides elemental composition (accurate mass)- MS/MS fragmentation aids in structural elucidation- Ideal for untargeted metabolomic profiling to discover novel related compounds | - Destructive technique- Ionization suppression can affect quantification- Cannot easily distinguish between isomers |

| NMR Spectroscopy | Detection of nuclear spin transitions in a strong magnetic field, providing detailed structural data. | - Non-destructive- Highly reproducible and quantitative- Excellent for structural elucidation and isomer differentiation- Requires minimal sample preparation | - Relatively low sensitivity compared to MS- Signal overlap in highly complex mixtures can be challenging to resolve |

By combining data from both LC-MS and NMR, researchers can achieve a more comprehensive and accurate picture of the fungal metabolome surrounding this compound, accelerating the discovery of new natural products and the understanding of their biosynthetic pathways.

Biological Activities and Mechanistic Investigations of Cycloechinulin

Photoprotective Potential of Cycloechinulin

This compound has demonstrated potential as a photoprotective agent, primarily due to its UV absorption properties. Research has employed computational and experimental methods to elucidate its capacity to filter ultraviolet radiation (UVR) and scavenge free radicals generated by UV exposure, suggesting its utility in sunscreen applications mdpi.comkribb.re.krnih.gov.

UV Absorption Properties and Mechanisms

Studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) combined with UV-vis experiments have investigated the photophysical properties of this compound and related compounds. These analyses indicate that this compound exhibits promising UV absorption characteristics within the UVA and UVB ranges mdpi.comkribb.re.krnih.gov. The diketopiperazine moiety within this compound is recognized as playing a significant role in its ability to absorb UVR and scavenge free radicals mdpi.com. Computational results highlight this compound (C3) as having a band gap of 4.06 eV, contributing to its UV absorption properties, and it is suggested as a natural candidate for organic sunscreen formulations kribb.re.krnih.gov.

Other Reported Biological Activities in Research Contexts

Beyond its photoprotective potential, this compound has been evaluated for other biological activities, particularly concerning cellular targets.

Investigations into Cellular and Molecular Targets (e.g., osteoclastogenesis in vitro studies, without patient data)

This compound has been included in studies evaluating the effects of fungal metabolites on osteoclastogenesis in vitro. Specifically, research on compounds isolated from the marine fungus Aspergillus flocculosus included this compound (compound 3) in an assessment of their suppression effects on receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation, measured via tartrate-resistant acid phosphatase (TRAP) activity mdpi.comkribb.re.krdntb.gov.ua. These studies reported that while aspertetranone D (2) and wasabidienone E (4) exhibited weak osteoclast differentiation inhibitory activity at 10 μg/mL, and mactanamide (5) showed potent suppression, this compound itself was noted to have no anti-proliferative effect on human cancer cell lines and no osteoclast differentiation inhibitory activity was attributed to it in these particular investigations mdpi.comkribb.re.krdntb.gov.ua.

Computational and in Silico Studies on Cycloechinulin

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to study the electronic structure, reactivity, and reaction mechanisms of molecules. For Cycloechinulin, DFT calculations have been instrumental in understanding its potential as an antioxidant and its interaction with free radicals.

Energetic and Kinetic Analysis of Radical Scavenging

Studies have utilized DFT, often employing functionals like M05-2X or B3LYP with basis sets such as 6-311++G(d,p), to evaluate the radical scavenging activity of this compound and related compounds researchgate.netresearchgate.net. These investigations explore various antioxidant mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), proton coupled electron transfer (PCET), and radical adduct formation (RAF) researchgate.netresearchgate.netnih.gov.

Energetic parameters such as reaction enthalpies (ΔrH⁰), standard Gibbs free energies (ΔrG⁰), bond dissociation enthalpies (BDE), and proton affinities (PA) are calculated to determine the thermodynamic feasibility of these mechanisms researchgate.netresearchgate.net. Kinetic analyses, including the calculation of activation Gibbs free energies (ΔG‡) and rate constants (kTST), further assess the speed of these reactions researchgate.netmdpi.com. Research indicates that this compound, along with other related terpenoids, can effectively scavenge free radicals, with HAT and RAF mechanisms often identified as particularly favorable in different reaction media researchgate.netresearchgate.net. For instance, this compound (C3) and wasabidienone E (C4) were found to be highly potent antioxidants, with rate constants for HAT and RAF reactions that are remarkably higher than those of reference antioxidants like Trolox and ascorbic acid researchgate.netresearchgate.net.

Electronic Structure and Reactivity Predictions

DFT calculations provide detailed insights into the electronic structure of this compound, including the distribution of electron density, molecular orbitals, and electrostatic potentials mdpi.comnih.govd-nb.info. These properties are crucial for predicting the molecule's reactivity towards electrophiles and radicals mdpi.comnih.govd-nb.info.

Analysis of parameters such as Fukui functions and average local ionization energy (ALIE) can pinpoint specific atoms or regions within the molecule that are most susceptible to radical attack or electrophilic substitution researchgate.net. For this compound, these analyses can identify sites involved in hydrogen bonding or electron-rich areas prone to interaction with reactive species researchgate.net. The energy gap (E_gap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also a key descriptor of a molecule's stability and reactivity mdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions responsible for a molecule's interaction with light, particularly its UV-Vis absorption properties mdpi.comresearchgate.netgaussian.com.

UV-Vis Absorption Spectra and Excited State Dynamics

TD-DFT calculations, often using functionals like B3LYP or M05-2X, are used to predict the UV-Vis absorption spectra of this compound researchgate.netmdpi.comgaussian.com. These calculations determine excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of light absorbed by the molecule gaussian.com.

Studies have shown that this compound and related compounds exhibit significant absorption in the UVA, UVB, and UVC ranges, suggesting a potential for photoprotective activity researchgate.net. The analysis of excited state dynamics, though not extensively detailed for this compound specifically in the provided search results, is a critical aspect of understanding how molecules dissipate absorbed UV energy, which is fundamental to their role as UV filters researchgate.netmdpi.com. The ability to simulate these spectra computationally allows for a theoretical assessment of a compound's potential to protect against UV radiation researchgate.netresearchgate.netmdpi.com.

Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis Generation

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger biomolecule, typically a protein (target) nih.govmdpi.comchemmethod.comnih.gov. These methods are essential for generating hypotheses about potential biological targets and mechanisms of action.

Molecular docking involves predicting the preferred orientation of a ligand in the binding site of a protein, aiming to identify stable binding modes and estimate binding affinities nih.govmdpi.comchemmethod.com. Molecular dynamics simulations then provide a more detailed, time-dependent view of these interactions, simulating the movement of atoms in the ligand-protein complex over time to assess stability, conformational changes, and the dynamic nature of binding nih.govmdpi.comchemmethod.comnih.gov. While specific target interactions for this compound are not detailed in the provided results, these methodologies are standard for exploring how compounds like this compound might interact with biological macromolecules if a specific target were hypothesized nih.govmdpi.comchemmethod.comnih.gov.

Bioinformatics Approaches for Gene Cluster Mining and Pathway Prediction

Bioinformatics tools play a crucial role in identifying and analyzing biosynthetic gene clusters (BGCs) within the genomes of microorganisms, such as fungi, that are responsible for producing secondary metabolites like this compound secondarymetabolites.orgd-nb.infobiorxiv.orgmdpi.com.

Genome mining tools, including antiSMASH, PRISM, and others, are used to scan microbial genomes for BGCs that encode the enzymes necessary for the synthesis of natural products secondarymetabolites.orgd-nb.infobiorxiv.org. These tools identify characteristic gene domains and patterns associated with specific classes of secondary metabolites secondarymetabolites.orgd-nb.info. By analyzing these BGCs, researchers can predict the biosynthetic pathways of compounds like this compound, identify the genes involved in their production, and potentially engineer microbial strains for enhanced production or discover novel related compounds secondarymetabolites.orgd-nb.infobiorxiv.orgmdpi.com. The identification of BGCs is a key step in understanding the natural origin and biosynthesis of fungal metabolites d-nb.infobiorxiv.org.

Future Perspectives in Cycloechinulin Research

Integrated Omics Approaches for Comprehensive Understanding of Cycloechinulin Metabolism

Future research should focus on employing integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, to elucidate the complete metabolic pathways of this compound biosynthesis and degradation in its producing organisms, primarily Aspergillus ochraceus. By analyzing gene expression patterns under various conditions, identifying key enzymes and regulatory proteins, and mapping metabolic flux, a comprehensive understanding of how this compound is produced and processed can be achieved nih.govfrontiersin.org. Such studies could reveal novel enzymes or regulatory mechanisms that could be exploited for biotechnological purposes. For instance, metabolomic profiling can identify intermediate compounds and byproducts, providing crucial clues for pathway reconstruction and potential engineering targets acs.org.

Biosynthetic Engineering for Diversification and Yield Enhancement

The genetic basis of this compound biosynthesis, likely involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) pathways, presents opportunities for biosynthetic engineering nih.govmdpi.comnih.gov. Future efforts could focus on modifying these pathways through techniques like heterologous expression, gene cluster manipulation, and targeted mutagenesis to enhance this compound yield or to generate novel analogs with potentially improved or different biological activities. Engineering efforts could also explore the activation of cryptic biosynthetic gene clusters within Aspergillus species that might produce this compound-related compounds, thereby expanding the chemical diversity available for screening sci-hub.sepnas.org.

Targeted Discovery of Novel Biological Activities within Research Frameworks

Beyond its documented insecticidal activity against Helicoverpa zea mdpi.comcaymanchem.comfrontiersin.orgresearchgate.netmagtech.com.cnmdpi.comresearchgate.net, this compound warrants further investigation for a broader spectrum of biological activities. Targeted screening assays could explore its potential as an antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, or cytotoxic agent, given the known activities of other diketopiperazines nih.govresearchgate.netmagtech.com.cnsemanticscholar.orgresearchgate.netrsc.org. Research could also focus on its potential applications in areas like neuroprotection or as a component in sunscreens, given preliminary findings on antioxidant and UV-filtering properties of related compounds frontiersin.orgdntb.gov.uaresearchgate.net. Structure-activity relationship (SAR) studies, guided by computational modeling, could help identify specific structural features responsible for different bioactivities, paving the way for rational drug design.

Development of this compound as a Research Tool in Chemical Biology

This compound has already found utility as a secondary metabolite standard for polyphasic taxonomy in Aspergillus frontiersin.orgtoku-e.commybiosource.com. Future research could expand its role as a chemical biology tool. For example, this compound could be modified with fluorescent tags or affinity labels to serve as a probe for studying its biological targets or metabolic pathways. Its specific interactions with insect physiological systems could be further elucidated, potentially leading to its use in developing targeted pest management strategies or as a model compound for studying insecticidal mechanisms of action. Furthermore, its potential as a standard in analytical chemistry for the detection and quantification of fungal metabolites in complex matrices could be further developed.

Environmental and Ecological Roles of this compound and its Producers

The ecological roles of this compound and its producing fungi, such as Aspergillus ochraceus, remain largely underexplored. Future research should investigate the environmental distribution of this compound and its impact on the ecological niche of A. ochraceus. This could include understanding its role in inter-fungal or fungus-plant interactions, its contribution to the fitness of the producing organism, or its function in mediating chemical communication within microbial communities nih.govekb.egnih.govdtu.dk. Investigating its presence in different environmental compartments, such as soil, plant tissues, or marine environments, could provide crucial insights into its broader ecological significance and potential for discovery in new sources.

Q & A

Q. How can researchers accurately determine the structural identity and purity of cycloechinulin in novel microbial extracts?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY) and high-resolution mass spectrometry (HR-MS) for structural elucidation. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) at wavelengths specific to diketopiperazine alkaloids (e.g., 254 nm). Ensure reproducibility by detailing solvent systems, column specifications, and calibration standards in supplementary materials . For known compounds, cross-validate spectral data against literature; for novel analogs, provide full spectroscopic datasets and elemental analysis .

Q. What experimental protocols are recommended for isolating this compound from complex microbial matrices?

Methodological Answer: Optimize extraction using sequential solvent partitioning (e.g., ethyl acetate for non-polar metabolites) followed by size-exclusion chromatography. Fractionate crude extracts via flash chromatography and isolate target compounds using preparative HPLC with a C18 reverse-phase column. Document solvent gradients, flow rates, and retention times to enable replication. Include mass-balance tables in supplementary materials to track yield at each step .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different pharmacological assays?

Methodological Answer: Conduct a systematic review of variables influencing bioactivity, including:

- Strain specificity : Compare this compound production across fungal strains (e.g., Aspergillus spp.) using genomic sequencing and metabolomic profiling .

- Assay conditions : Replicate studies under standardized conditions (e.g., cell line viability assays with controlled oxygen levels, serum concentrations, and incubation times) .

- Statistical rigor : Apply multivariate analysis to distinguish compound-specific effects from matrix interference. Use negative controls and dose-response curves to validate potency .

Q. What strategies can elucidate the biosynthetic pathway of this compound in fungi?

Methodological Answer: Combine heterologous expression of putative gene clusters (e.g., non-ribosomal peptide synthetases) with isotopic labeling (e.g., -acetate) to trace precursor incorporation. Validate pathway intermediates via LC-MS/MS and compare with knockout mutants. Cross-reference findings with transcriptomic data to identify regulatory elements .

Q. How can researchers design experiments to evaluate this compound’s cytotoxicity while minimizing false positives?

Methodological Answer: Use dual assays (e.g., MTT for mitochondrial activity and propidium iodide staining for membrane integrity) to differentiate cytostatic vs. cytotoxic effects. Include primary cell lines (e.g., human fibroblasts) alongside cancer cells to assess selectivity. Apply Hill slope analysis to quantify dose-response relationships and calculate IC values with 95% confidence intervals .

Q. What methodologies are suitable for investigating this compound’s ecological role in microbial communities?

Methodological Answer: Employ metagenomic sequencing to correlate this compound presence with microbial diversity in environmental samples. Pair this with co-culture experiments to assess antifungal or quorum-sensing modulation. Use spatial metabolomics (e.g., MALDI imaging) to map compound distribution in biofilms .

Methodological Design and Data Analysis

Q. How should researchers optimize experimental designs to study this compound’s synergistic effects with other metabolites?

Methodological Answer: Apply factorial design (e.g., Box-Behnken) to test combinatorial interactions. Quantify synergy using the Chou-Talalay combination index (CI) and generate isobolograms. Validate results with RNA-seq to identify pathways modulated by co-treatment .

Q. What statistical approaches are critical for analyzing this compound’s structure-activity relationships (SAR)?

Methodological Answer: Perform quantitative SAR (QSAR) modeling using molecular descriptors (e.g., logP, polar surface area) and bioactivity data. Validate models via leave-one-out cross-validation and external test sets. Use partial least squares (PLS) regression to identify key physicochemical drivers .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies when using diverse fungal strains?

Methodological Answer: Adhere to NIH guidelines for reporting microbial source details (e.g., strain deposit numbers, culture conditions). Publish raw spectral data in public repositories (e.g., GNPS) and provide strain authentication certificates in supplementary materials .

Q. What ethical frameworks apply to preclinical studies evaluating this compound’s therapeutic potential?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human cell lines, obtain ethics approval and document informed consent procedures. Declare conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.